Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate
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Overview
Description
Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate, also known as ETDCA, is a synthetic compound with potential applications in various fields of research and industry. It has a molecular weight of 300.38 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the synthesized compounds .Molecular Structure Analysis
The molecular structure of Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is represented by the formula C13H20N2O4S . The InChI code for this compound is 1S/C13H20N2O4S/c1-4-14(5-2)10(16)8-15-11(17)9-20-12(15)7-13(18)19-6-3/h7H,4-6,8-9H2,1-3H3/b12-7- .Chemical Reactions Analysis
Thiazolidine motifs, such as the one found in Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis
Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is a powder that is stored at room temperature . Its molecular weight is 300.37 .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and their derivatives have been explored for their potential in synthesizing 5-arylmethylidene derivatives. These derivatives, upon treatment with DMF · POCl3 complex, yield 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles, with confirmed structures through X-ray crystallographic studies (Tverdokhlebov et al., 2005).
Reaction and Synthesis of Ethyl 2-[(Z)-2-(E)-arylidenehydrazono]-4-oxo-thiazolidine-5-ylidene]acetates (Z)-Ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates have been synthesized using various methods including reactions with arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles, showing promising yields and have been studied through NMR (Aly et al., 2014).
Antimicrobial and Anticancer Activities
Antimicrobial Activity of Thiazolidin-4-one Derivatives New 2-[5-(R-benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and related acetic acid derivatives have been synthesized and tested for their antimicrobial activity. Some derivatives showed activity surpassing that of ceftriaxone against Staphylococcus aureus (Horishny & Matiichuk, 2020).
Potential Anticancer Agent A novel synthesis of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate has shown moderate anticancer activity, indicating its potential as an anticancer agent. The structure and properties were confirmed through spectral analysis, X-ray crystallography, and computational studies (Mabkhot et al., 2019).
Synthesis and Characterization
Synthesis of 5-substituted 2-ylidene-1,3-thiazolidin-4-one Derivatives Novel derivatives have been synthesized with high yields and demonstrated significant antioxidant and anticancer activities, showcasing the versatility and potential of thiazolidin-4-one compounds in medicinal chemistry (Saied et al., 2019).
Safety And Hazards
The safety information for Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl (2Z)-2-[3-[2-(diethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-14(5-2)10(16)8-15-11(17)9-20-12(15)7-13(18)19-6-3/h7H,4-6,8-9H2,1-3H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAGFVHSYZYJHV-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)CSC1=CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CN\1C(=O)CS/C1=C\C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate |
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